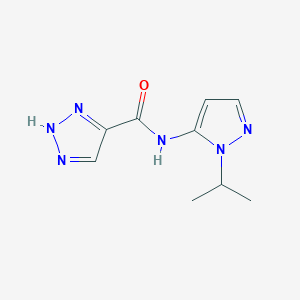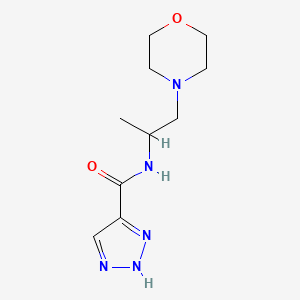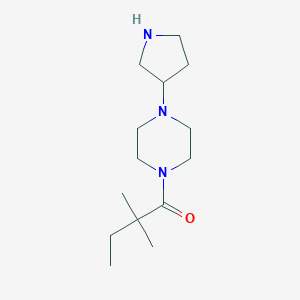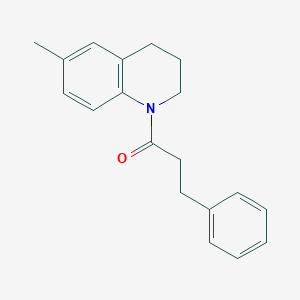![molecular formula C18H17F3N2O B6642674 Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone](/img/structure/B6642674.png)
Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone, also known as TFMP, is a synthetic compound that has gained significant attention in scientific research. TFMP is a member of the cathinone family, which is a group of compounds that are structurally similar to amphetamines. TFMP is known for its psychoactive effects and has been studied for its potential use in various scientific fields.
作用機序
Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which results in an increase in dopamine signaling. The increased dopamine signaling is responsible for the psychoactive effects of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone.
Biochemical and Physiological Effects
Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has been shown to have several biochemical and physiological effects. In animal studies, Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has been shown to increase locomotor activity, induce hyperthermia, and produce stereotypic behaviors. Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has also been shown to increase extracellular dopamine levels in the striatum, which is a brain region that is involved in reward processing and motor control.
実験室実験の利点と制限
Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has several advantages for lab experiments. It is a well-established compound with a known synthesis method, which makes it easy to obtain and use in experiments. Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone also has a high affinity for the dopamine transporter, which makes it a valuable tool for studying the dopamine system. However, Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone also has some limitations for lab experiments. It is a psychoactive compound, which means that it can produce unwanted effects in animal models. Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone also has a short half-life, which makes it difficult to use in long-term experiments.
将来の方向性
There are several future directions for the study of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone. One potential direction is the development of new analogs of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone that have improved pharmacological properties. Another direction is the use of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone in the study of neurological disorders, such as Parkinson's disease and schizophrenia. Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has also been studied for its potential use in drug abuse treatment, and future research could explore this application further.
Conclusion
In conclusion, Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone is a synthetic compound that has gained significant attention in scientific research. It has been studied for its potential use in various scientific fields, including neuroscience, pharmacology, and toxicology. Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone acts as a dopamine reuptake inhibitor and has several biochemical and physiological effects. Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone, including the development of new analogs and the use of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone in the study of neurological disorders.
合成法
The synthesis of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone involves the reaction of 3-(trifluoromethyl)aniline with 2-bromo-1-(4-fluorophenyl)ethanone, followed by the reaction of the resulting intermediate with pyrrolidine. The final product is obtained through purification by column chromatography. The synthesis method of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone is well-established and has been reported in several scientific publications.
科学的研究の応用
Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has been studied for its potential use in various scientific fields, including neuroscience, pharmacology, and toxicology. Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has been shown to have a high affinity for the dopamine transporter, which is a protein that plays a crucial role in the regulation of dopamine levels in the brain. This property of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has made it a valuable tool for studying the dopamine system and its role in various neurological disorders.
特性
IUPAC Name |
pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O/c19-18(20,21)13-6-5-7-14(12-13)22-16-9-2-1-8-15(16)17(24)23-10-3-4-11-23/h1-2,5-9,12,22H,3-4,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHIIQPSWFQOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide](/img/structure/B6642592.png)

![(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)


![(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid](/img/structure/B6642623.png)
![2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6642628.png)
![2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide](/img/structure/B6642632.png)

![10-Ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6642656.png)
![Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone](/img/structure/B6642661.png)

![N-[1-(3,4-difluorophenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6642687.png)
![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642697.png)